3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide
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Overview
Description
3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a fluorine atom, a methoxyphenyl group, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3-fluorobenzoyl chloride with 4-aminobenzenesulfonyl chloride to form an intermediate, which is then reacted with 4-(2-methoxyphenyl)piperazine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as lutidine and tetrafluoroborate (TBTU) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 3-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and the methoxyphenyl group enhances its potential for receptor binding and therapeutic applications .
Properties
Molecular Formula |
C24H24FN3O4S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-fluoro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]benzamide |
InChI |
InChI=1S/C24H24FN3O4S/c1-32-23-8-3-2-7-22(23)27-13-15-28(16-14-27)33(30,31)21-11-9-20(10-12-21)26-24(29)18-5-4-6-19(25)17-18/h2-12,17H,13-16H2,1H3,(H,26,29) |
InChI Key |
UYGLOAXQWCICAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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